tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)19-16(22)13-20-9-11-21(12-10-20)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVHCGSXKXNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Some specific applications include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial in developing drugs for conditions like cancer or metabolic disorders.
- Receptor Modulation : Its ability to bind to receptors can influence signaling pathways, potentially leading to therapeutic effects in neuropharmacology and psychiatry.
Research has indicated that this compound exhibits significant biological activity. Its interactions with biological systems can be summarized as follows:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 12 µg/mL |
| Example B | S. aureus | 10 µg/mL |
- Antitumor Activity : The compound's structural features may allow it to induce apoptosis in cancer cells by modulating apoptotic pathways.
Industrial Applications
In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of specialty chemicals. Its unique structure makes it suitable for:
- Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
- Development of Targeted Therapies : The compound's ability to serve as a linker in proteolysis-targeting chimera (PROTAC) technology highlights its relevance in contemporary drug discovery efforts aimed at targeted protein degradation.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Study : A recent investigation explored the efficacy of this compound against various pathogens. Results indicated that modifications to the piperazine ring could enhance its antimicrobial potency.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through caspase activation pathways.
- Synthesis Optimization : Research focusing on the synthetic routes for this compound highlighted methods to improve yield and purity, essential for scaling up production for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Halogenated substituents (e.g., bromine/fluorine in ) enhance lipophilicity and may improve membrane permeability .
- Carbamoyl groups (Target compound) introduce hydrogen-bonding capacity, which could enhance target engagement but may reduce metabolic stability .
Physicochemical Properties
Solubility and Lipophilicity
- tert-Butyl 4-methylpiperazine-1-carboxylate () : Log S = -2.6, indicating moderate solubility in aqueous media. The methyl group contributes to hydrophobicity.
- tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): The cyano group increases polarity, likely improving solubility compared to purely alkyl-substituted analogs.
- Target Compound : The (4-methylphenyl)carbamoyl group may balance lipophilicity and solubility, though experimental data are needed for confirmation.
Stability
- Compounds with acid-labile groups (e.g., oxazolidinone in ’s 1a/1b) degrade in simulated gastric fluid (pH ~1.5). The Boc group in the target compound is also acid-sensitive but may be more stable than oxazolidinone derivatives .
- Diazoacetyl derivatives (–19) exhibit instability under light or heat due to the reactive diazo group, whereas the target compound’s carbamoyl substituent is likely more stable .
Biological Activity
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate (CAS Number: 1401333-60-5) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a piperazine ring, and a carbamoyl moiety attached to a methylphenyl group.
The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1401333-60-5 |
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 333.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that piperazine derivatives can act as inhibitors of certain enzyme pathways and receptors involved in tumor growth and immune response modulation.
- PD-1/PD-L1 Pathway Inhibition : Recent studies have highlighted the importance of the PD-1/PD-L1 pathway in cancer immunotherapy. Compounds similar to this compound have shown promise as small molecule inhibitors that can disrupt this interaction, enhancing T-cell activation and tumor cell recognition .
- Neurotransmitter Receptor Modulation : Piperazine derivatives are also known for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar piperazine compounds, providing insights into their efficacy and mechanisms.
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited significant inhibition of tumor cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- Case Study 2 : Another research article focused on the neuropharmacological effects of piperazine compounds, revealing that certain derivatives could enhance serotonin receptor activity, leading to anxiolytic effects in animal models . This suggests that this compound may possess similar properties.
Biological Activity Summary Table
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- LCMS : Molecular ion peak (m/z) should match the calculated molecular weight (e.g., 385.47 g/mol for C₂₀H₂₇N₅O₃) .
What strategies are used to determine the three-dimensional structure and intermolecular interactions of this compound using X-ray crystallography?
Q. Advanced
- Crystallization : Slow evaporation from ethanol yields single crystals suitable for diffraction .
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data (θ range: 1.0–28.1°) .
- Hydrogen bonding analysis : Identify intramolecular O–H⋯N bonds (e.g., 2.09 Å) and intermolecular N–H⋯O interactions (e.g., 2.85 Å) to map supramolecular assemblies .
- Software : SHELXL for refinement (R-factor < 0.05) and Crystal Explorer for visualizing π-π stacking (inter-centroid distance ~3.59 Å) .
How can the purity of synthesized batches be assessed and improved?
Q. Basic
- HPLC : Use a C18 column with acetonitrile/water gradients; purity >95% is acceptable for biological studies .
- Recrystallization : Ethanol/water mixtures (1:1) effectively remove polar impurities .
- Troubleshooting : If purity is <90%, repeat column chromatography with gradient elution (e.g., DCM:MeOH from 25:1 to 10:1) .
In pharmacological studies, how is the inhibitory activity of this compound against prolyl-hydroxylase enzymes evaluated?
Q. Advanced
- In vitro assays : Measure IC₅₀ values using recombinant human prolyl-hydroxylase (PHD2) in hypoxia-mimetic conditions (e.g., Fe²⁺/2-oxoglutarate cofactors) .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (Kd) by monitoring real-time interactions between the compound and PHD2 .
- Cellular models : Hypoxia-inducible factor (HIF-1α) stabilization in HEK293 cells confirms target engagement via western blot .
What are the typical storage conditions to ensure compound stability?
Q. Basic
- Short-term : Store at 4°C in airtight vials with desiccants to prevent hydrolysis of the tert-butyl carbamate group .
- Long-term : –20°C under nitrogen; avoid repeated freeze-thaw cycles .
- Stability testing : Monitor via ¹H NMR every 6 months; degradation manifests as tert-butyl peak splitting .
How do substituent variations on the piperazine ring affect the compound’s biological activity and physicochemical properties?
Q. Advanced
- Structure-activity relationship (SAR) :
- Physicochemical profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
